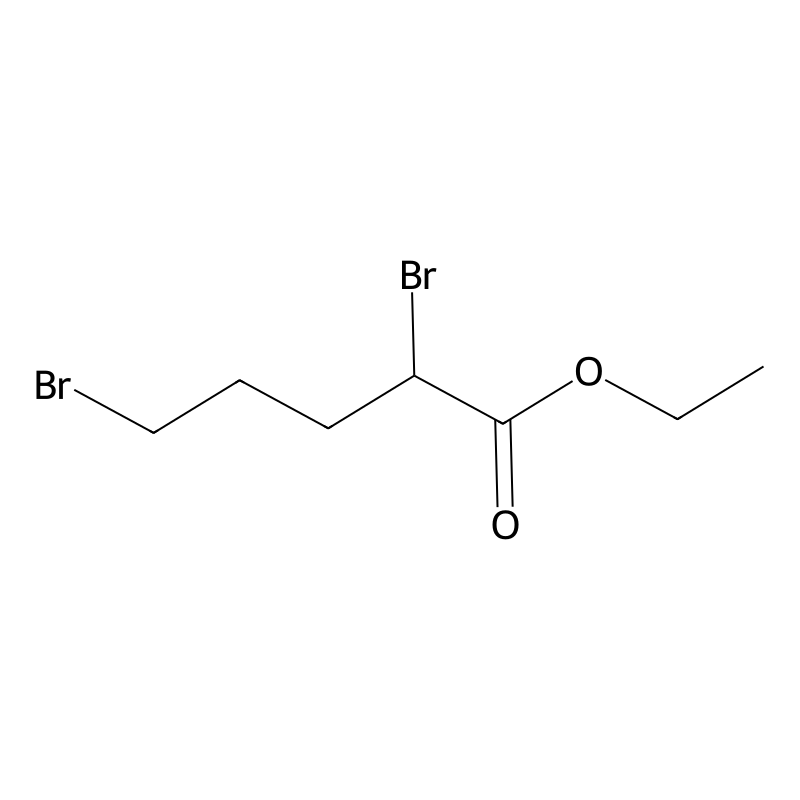

Ethyl 2,5-dibromopentanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 2,5-dibromopentanoate is a functionalized aliphatic ester featuring two bromine atoms at distinct positions (C2 and C5), offering differential reactivity for sequential chemical transformations. This structure is primarily utilized as a precursor for constructing five-membered carbocyclic and heterocyclic systems, particularly substituted prolines and vinylcyclopropanes, which are valuable scaffolds in medicinal chemistry and materials science. [1] Its ethyl ester group provides favorable solubility in common organic solvents and serves as a stable synthetic handle for further modification.

Substituting Ethyl 2,5-dibromopentanoate with seemingly similar compounds introduces significant process and outcome risks. Using a chloro-analog like Ethyl 2,5-dichloropentanoate will drastically reduce reaction rates in nucleophilic substitutions, rendering established protocols inefficient or non-viable due to the poorer leaving group ability of chloride compared to bromide. [1] Opting for a different chain length, such as Ethyl 2,6-dibromohexanoate, fundamentally alters the synthetic outcome, leading to six-membered rings instead of the five-membered rings for which this C5 precursor is specifically selected. Even a minor change to the methyl ester can alter solubility profiles and reaction kinetics, potentially impacting yield and requiring process re-optimization.

Precursor Suitability: High-Yield Synthesis of Ethyl (±)-2-vinyl-1-cyclopropanecarboxylate

Ethyl 2,5-dibromopentanoate is a validated precursor for the efficient synthesis of functionalized vinylcyclopropanes, a key structural motif in various biologically active molecules. In a well-established protocol, treatment of this specific compound with potassium tert-butoxide facilitates an intramolecular cyclization and subsequent elimination to afford ethyl (±)-2-vinyl-1-cyclopropanecarboxylate in a reproducible 71% yield. [1] Alternative multi-step routes to this scaffold are often lower yielding and more complex.

| Evidence Dimension | Isolated Yield of Cyclized Product |

| Target Compound Data | 71% for Ethyl (±)-2-vinyl-1-cyclopropanecarboxylate |

| Comparator Or Baseline | Alternative, more complex synthetic routes often exhibit lower overall yields. |

| Quantified Difference | Provides a direct, high-yielding (71%) route in a single key transformation. |

| Conditions | Intramolecular cyclization/elimination using potassium tert-butoxide in tert-butanol. |

For process development and scale-up, securing a high yield in a key bond-forming step directly reduces costs associated with starting materials, solvents, and purification.

Reactivity & Compatibility: Enabling One-Pot Tandem Reactions for Complex Scaffolds

The dibromo functionality of this compound is critical for its use in tandem reactions to build complex heterocyclic structures. For instance, it is used in a one-pot reaction with primary amines and di-tert-butyl dicarbonate to synthesize N-Boc-2-azaspiro[4.4]non-6-enes. [1] This process relies on the specific reactivity of the bromide leaving groups. A less reactive dichloro-analog would not be suitable for these reaction conditions, while a more reactive diiodo-analog could lead to over-alkylation and other side products, complicating purification.

| Evidence Dimension | Suitability for One-Pot Tandem Synthesis |

| Target Compound Data | Successfully used as a key reactant. |

| Comparator Or Baseline | Dichloro-analogs (insufficient reactivity); Diiodo-analogs (risk of over-reactivity and side products). |

| Quantified Difference | Enables a specific reaction class not readily accessible with other halide analogs. |

| Conditions | Reaction with primary amines and Boc-anhydride for spirocyclic synthesis. |

This compound's balanced reactivity is essential for process efficiency, enabling multi-step transformations in a single pot, which saves time, materials, and operational costs.

Core Building Block for Vinylcyclopropane-Containing APIs and Agrochemicals

This compound is the preferred starting material for synthetic routes targeting molecules with a 2-vinylcyclopropanecarboxylate core. Its demonstrated high-yield conversion makes it a cost-effective choice for multi-step syntheses where maximizing material throughput is critical. [1]

Efficient Synthesis of Substituted Proline and Spirocyclic Amine Scaffolds

In medicinal chemistry, this reagent is ideal for constructing libraries of proline analogs or complex spirocyclic amines. Its specific C5 chain length and bromide reactivity are essential for forming the requisite five-membered ring systems in established, high-efficiency protocols. [2]

Development of Tandem Reaction Protocols in Process Chemistry

For chemical process development focused on step economy, Ethyl 2,5-dibromopentanoate provides the necessary reactivity profile for designing one-pot, multi-bond forming reactions. Its use avoids the sluggishness of chloro-analogs and the poor selectivity of more reactive iodo-analogs, making it a reliable choice for robust process design. [2]

References

- [1] Hudlicky, T., Rinner, U., Gonzalez, D., et al. A radical-based methodology for the synthesis of functionalized vinylcyclopropanes. J. Org. Chem. 1990, 55 (15), 4683–4687.

- [2] D'hooghe, M., Waterinckx, A., Törnroos, K. W., & De Kimpe, N. Synthesis of N-Boc-2-azaspiro[4.4]non-6-enes and N-Boc-3-azaspiro[5.4]dec-7-enes. The Journal of Organic Chemistry, 2006, 71(13), 5043–5046.

XLogP3

Dates

Explore Compound Types